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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)piperidine

hydrochloride

CAS No.: 82211-92-5

Cat. No.: B1612792

Get Quote

Executive Technical Summary
4-(2-Chlorophenyl)piperidine hydrochloride (CAS: 82211-92-5 for HCl; 26905-02-2 for free

base) is a bioactive 4-arylpiperidine scaffold. Unlike its para-substituted analogs (e.g., the

haloperidol intermediate), the ortho-chloro substitution confers unique steric properties that

modulate its binding affinity and selectivity profiles.

Its primary mechanism of action involves allosteric modulation of the Sigma-1 receptor (σ1R), a

chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane

(MAM). Secondarily, it exhibits polypharmacology within the monoaminergic system, acting as

a ligand for serotonin receptors (5-HT) and transporters. It is widely utilized as a "privileged

structure" in medicinal chemistry for fragment-based drug design (FBDD) targeting

neuroprotection, neuropathic pain, and psychometric modulation.
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Structural Basis of Interaction
The molecule consists of a piperidine ring connected at the C4 position to a phenyl ring bearing

a chlorine atom at the ortho (C2) position.

Cationic Interaction: At physiological pH, the secondary amine of the piperidine ring is

protonated (

). This positive charge is critical for forming an electrostatic salt bridge with the conserved
Asp126 residue in the Sigma-1 receptor binding pocket.

Hydrophobic Pharmacophore: The 2-chlorophenyl moiety occupies the primary hydrophobic

pocket of the receptor. The ortho-chloro substituent introduces steric bulk that forces the

phenyl ring into a twisted conformation relative to the piperidine chair, altering the

stacking interactions compared to para-substituted analogs.

Physicochemical Data Table
Property Value Relevance

Molecular Formula Stoichiometry (HCl salt)

Molecular Weight 232.15 g/mol Fragment-based screening

LogP (Predicted) ~2.7 - 3.1 BBB Permeability (High)

H-Bond Donors 1 (NH) Receptor anchoring

Topological Polar Surface Area 12.0 Å² CNS Penetration efficiency

Mechanism of Action: Signaling & Causality
Primary Target: Sigma-1 Receptor (σ1R) Modulation
The σ1R is not a classical G-protein coupled receptor (GPCR) but a ligand-operated

chaperone. 4-(2-Chlorophenyl)piperidine acts as a ligand that triggers the translocation of σ1R

from the MAM to other cellular compartments.

Mechanistic Cascade:
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Ligand Binding: The compound enters the cell (lipophilic diffusion) and binds to σ1R at the

ER membrane.

Chaperone Dissociation: Binding causes σ1R to dissociate from Binding Immunoglobulin

Protein (BiP/GRP78).

IP3R Stabilization: The active σ1R-ligand complex interacts with Inositol 1,4,5-trisphosphate

receptors (IP3R) type 3.

Calcium Flux Regulation: This interaction prevents the degradation of IP3R and ensures

proper

transfer from the ER to the mitochondria.

Mitochondrial Bioenergetics: Enhanced

influx activates the TCA cycle enzymes (pyruvate dehydrogenase,

-ketoglutarate dehydrogenase), increasing ATP production and reducing Reactive Oxygen
Species (ROS).

Secondary Target: Serotonergic Modulation
The 4-arylpiperidine scaffold is a structural isomer of the phenylpiperazine class (e.g., mCPP).

5-HT Receptors: It exhibits affinity for 5-HT2C and 5-HT7 receptors. The 2-chloro

substitution often reduces intrinsic efficacy compared to 3-chloro analogs, potentially acting

as a partial agonist or antagonist.

Transporters: It can block the Serotonin Transporter (SERT), inhibiting reuptake and

increasing synaptic 5-HT levels.

Signaling Pathway Visualization
The following diagram illustrates the Sigma-1 mediated pathway activated by the compound.
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Caption: Figure 1.[1] Mechanism of Sigma-1 Receptor activation by 4-(2-

Chlorophenyl)piperidine, leading to mitochondrial regulation.
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Experimental Protocols (Self-Validating Systems)
Protocol A: Radioligand Binding Assay (Sigma-1 vs.
Sigma-2)
Objective: Determine the affinity (

) of 4-(2-Chlorophenyl)piperidine for σ1R and σ2R to assess selectivity.

Reagents:

Tissue: Guinea pig brain membranes (rich in σ1) and Rat liver membranes (rich in σ2).

Radioligands:

-Pentazocine (specific for σ1) and

-DTG (universal sigma, used with (+)pentazocine mask for σ2).

Test Compound: 4-(2-Chlorophenyl)piperidine HCl (dissolved in DMSO).

Workflow:

Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g

for 15 min. Resuspend pellet.

Incubation (σ1):

Mix 100 µg membrane protein + 3 nM

-Pentazocine + Test Compound (

to

M).

Incubate at 37°C for 120 minutes. (Equilibrium is slower for lipophilic piperidines).

Incubation (σ2):

Mix 100 µg membrane protein + 3 nM
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-DTG + 100 nM (+)-Pentazocine (to mask σ1 sites) + Test Compound.

Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine

(reduces non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Validation Check:

Control: Haloperidol should show high affinity (

nM) for both subtypes.

Specific Binding: Must be >80% of total binding.

Protocol B: Functional Calcium Mobilization Assay
Objective: Determine if the compound acts as an agonist or antagonist at σ1R.

Workflow:

Cell Line: NG108-15 neuroblastoma cells (endogenous σ1R expression).

Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C.

Baseline Measurement: Record fluorescence ratio (340/380 nm).

Agonist Challenge: Apply Bradykinin (BK) to induce ER

release.

Treatment:
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Agonist Mode: Pre-incubate with 4-(2-Chlorophenyl)piperidine. If it is an agonist, it will

potentiate the BK-induced

spike.

Antagonist Mode: Co-incubate with a known agonist (e.g., PRE-084). If it is an antagonist,

it will attenuate the PRE-084 effect.

Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2][3]

H335: May cause respiratory irritation.[3]

Handling: Use in a fume hood. Wear nitrile gloves. This compound is a potent CNS active

agent; avoid dust inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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